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Compound of Interest

Compound Name: TNOOO3

Cat. No.: B12399829

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPO0O03 is a notable small molecule modulator of GABAA receptors, initially investigated for its
potential anxiolytic properties. This technical guide provides a comprehensive overview of its
chemical structure, detailed synthesis pathways, and key experimental data. The information
presented herein is intended to serve as a valuable resource for researchers in neuroscience,
pharmacology, and medicinal chemistry, facilitating further investigation and development of
related compounds.

Chemical Structure and Properties

TPOO03, with the IUPAC name 2',4-Difluoro-5'-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-
aj-pyridin-3-yl]-[1,1'-biphenyl]-2-carbonitrile, is a complex heterocyclic compound. Its chemical
and physical properties are summarized in the table below.
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Property Value Reference

2',4-Difluoro-5'-[8-fluoro-7-(1-

hydroxy-1-

IUPAC Name methylethyl)imidazo[1,2-a]- N/A
pyridin-3-yl]-[1,1'-biphenyl]-2-
carbonitrile

CAS Number 628690-75-5 N/A

Molecular Formula C23H16F3N30 N/A

Molecular Weight 407.39 g/mol N/A

N#CC1=CC(F)=CC=C1C2=CC
SMILES String (C3=CN=C4C(F)=C(C(C) N/A
(0)C)C=CN43)=CC=C2F

Synthesis Pathway

The synthesis of TP003 is a multi-step process involving the construction of the key
imidazo[1,2-a]pyridine core, followed by a Suzuki coupling to form the biphenyl structure. The
general synthetic scheme is outlined below. A detailed, step-by-step experimental protocol is
provided in the subsequent section.

Starting Material A Cyclization
(Substituted Pyridine)
| > Intermediate 1
(Imidazo[1,2-a]pyridine core) Suzuki Coupling

Starting Material B Reagent
(Bromo-imidazo-pyridine intermediate) TP0OO03
> (Final Product)

Starting Material C Reagent
(Boronic acid derivative)

Click to download full resolution via product page

Caption: General synthesis scheme for TP003.
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Detailed Experimental Protocol for the Synthesis of
TP003

The following protocol is a representative synthesis based on related procedures found in the
patent literature. Researchers should adapt and optimize these conditions as necessary.

Step 1: Synthesis of the Imidazo[1,2-a]pyridine core

o To a solution of the appropriately substituted 2-aminopyridine in a suitable solvent (e.g.,
ethanol), add an equimolar amount of the corresponding a-bromoketone.

o Heat the reaction mixture at reflux for several hours until the reaction is complete, as
monitored by thin-layer chromatography (TLC).

o Cool the reaction mixture to room temperature and remove the solvent under reduced
pressure.

 Purify the crude product by column chromatography on silica gel to yield the desired
imidazo[1,2-a]pyridine intermediate.

Step 2: Suzuki Coupling

 In areaction vessel, combine the imidazo[1,2-a]pyridine intermediate, the corresponding
boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g.,
K2CO3) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

o Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

o Heat the reaction mixture to reflux and stir for several hours until the starting materials are
consumed (monitored by TLC or LC-MS).

» Cool the reaction to room temperature and add water. Extract the aqueous layer with an
organic solvent (e.g., ethyl acetate).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.
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» Purify the crude product by column chromatography on silica gel to afford the final
compound, TP0O03.

Biological Activity and Experimental Data

TPO0O03 is a non-selective benzodiazepine site agonist, demonstrating activity at multiple
GABAA receptor subtypes.[1] Its functional activity has been characterized through
electrophysiological studies.

Quantitative Data: In Vitro Pharmacology

The potency of TP003 at different GABAA receptor subtypes has been determined using
electrophysiological recordings in HEK293 cells expressing the respective receptor
combinations. The half-maximal effective concentrations (EC50) are summarized below.

GABAA Receptor Subtype EC50 (nM) Reference
alfB2y2 20.3 [1]
02B3y2 10.6 [1]
a3pB3y2 3.24 [1]
a5B2y2 5.64 [1]

Experimental Protocol: Electrophysiology

The following provides a general outline of the whole-cell patch-clamp electrophysiology
protocol used to determine the potency of TP003.

e Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with the
cDNAs encoding the desired a, 3, and y subunits of the GABAA receptor.

e Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
The external solution contains standard physiological saline. The internal pipette solution
contains a chloride-based solution to allow for the measurement of GABAA receptor-
mediated currents.
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» Drug Application: GABA (at a concentration that elicits a submaximal current, e.g., EC10)
and varying concentrations of TP003 are co-applied to the cells using a rapid solution

exchange system.

o Data Analysis: The potentiation of the GABA-evoked current by TP003 is measured.
Concentration-response curves are generated, and the EC50 values are calculated by fitting

the data to a sigmoidal dose-response equation.
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Caption: Experimental workflow for electrophysiological analysis of TP003.

In Vivo Studies: Behavioral Pharmacology
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TPOO03 has been evaluated in rodent models to assess its anxiolytic-like effects. These studies
typically involve administering the compound to mice and observing their behavior in
standardized anxiety paradigms.

Experimental Protocol: Mouse Behavioral Assays

The following is a general protocol for assessing the anxiolytic-like effects of TP0O03 in mice.

e Animals: Adult male mice (e.g., C57BL/6J strain) are used. Animals are housed under
standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food
and water.

o Drug Administration: TP0O03 is dissolved in a suitable vehicle (e.g., a mixture of DMSO,
Tween 80, and saline) and administered via an appropriate route (e.g., intraperitoneal
injection) at various doses. A vehicle control group is always included.

» Behavioral Testing: A battery of behavioral tests for anxiety-like behavior is conducted, such
as:

o Elevated Plus Maze (EPM): This test assesses the conflict between the natural tendency
of mice to explore a novel environment and their aversion to open, elevated spaces.
Anxiolytic compounds typically increase the time spent and the number of entries into the
open arms.

o Open Field Test (OFT): This test measures general locomotor activity and anxiety-like
behavior. Anxiolytic drugs may increase the time spent in the center of the open field.

o Light-Dark Box Test: This test is based on the innate aversion of rodents to brightly
illuminated areas. Anxiolytic compounds tend to increase the time spent in the light
compartment.

o Data Analysis: Behavioral parameters are recorded and analyzed using video-tracking
software. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare
the behavior of the drug-treated groups to the vehicle control group.
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Caption: Logical flow of in vivo behavioral assays for TP003.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and
biological characterization of TP003. The provided data and experimental protocols offer a solid
foundation for researchers interested in this compound and its analogs. Further research into
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the structure-activity relationships and optimization of the pharmacological profile of TPO03 and
related molecules may lead to the development of novel therapeutic agents for anxiety and
other neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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